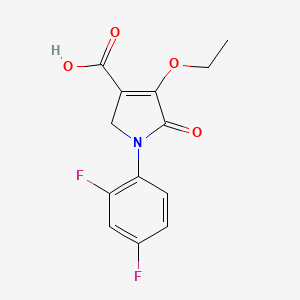![molecular formula C8H10ClN3 B1473928 (1H-Pyrrolo[2,3-b]pyridin-2-yl)méthanamine chlorhydrate CAS No. 1788054-88-5](/img/structure/B1473928.png)
(1H-Pyrrolo[2,3-b]pyridin-2-yl)méthanamine chlorhydrate
Vue d'ensemble
Description
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H6N2 . It is a solid at 20°C . This compound is also known as 1H-Pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . One of the compounds, 4h, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .
Molecular Structure Analysis
The molecular structure of “(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” can be found in various databases . The compound has a molecular weight of 118.14 .
Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives have been studied . The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of HNE inhibitory activity .
Physical and Chemical Properties Analysis
“(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride” is a solid at 20°C . It has a molecular weight of 118.14 .
Applications De Recherche Scientifique
Inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR)
Ce composé a été trouvé comme ayant des activités puissantes contre FGFR1, 2 et 3 . Les FGFR jouent un rôle essentiel dans divers types de tumeurs, et le ciblage des FGFR représente une stratégie attrayante pour le traitement du cancer . Le composé a montré un potentiel dans l'inhibition de la prolifération des cellules cancéreuses du sein et l'induction de l'apoptose .
Activités antiprolifératives
Le composé a été criblé pour ses activités antiprolifératives contre les cellules cancéreuses 4T1 (cellules cancéreuses du sein de souris), MDA-MB-231 et MCF-7 . Cela suggère son utilisation potentielle dans le traitement du cancer.
Inhibition de la migration et de l'invasion cellulaire
En plus de ses activités antiprolifératives, le composé a également été trouvé pour inhiber significativement la migration et l'invasion des cellules 4T1 . Cela pourrait être particulièrement utile pour prévenir la propagation des cellules cancéreuses.
Composé principal potentiel pour le développement de médicaments
En raison de son faible poids moléculaire et de ses activités puissantes, ce composé pourrait servir de composé principal intéressant, bénéfique à une optimisation ultérieure . Cela pourrait ouvrir la voie au développement de médicaments plus efficaces.
Immunomodulateurs ciblant JAK3
Le composé a été identifié comme un nouvel immunomodulateur ciblant JAK3 . Cela suggère son utilisation potentielle dans le traitement des maladies immunitaires telles que la transplantation d'organes .
Activité inhibitrice contre différentes lignées cellulaires cancéreuses
Des études récentes ont montré que les analogues de la 1H-pyrrolo[2,3-b]pyridine, qui comprennent ce composé, ont une activité inhibitrice contre différentes lignées cellulaires cancéreuses . Cela souligne encore son potentiel en thérapie anticancéreuse.
Mécanisme D'action
Target of Action
The primary target of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride inhibits this process by binding to the FGFR, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride affects several biochemical pathways. The most significant of these is the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can potentially slow down or halt the progression of these cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution throughout the body
Result of Action
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.
Action Environment
The action of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures , indicating that it may be sensitive to heat and could lose its efficacy if not properly stored Additionally, the compound’s action could potentially be influenced by the pH and ionic strength of the biological environment in which it is administered
Orientations Futures
Analyse Biochimique
Biochemical Properties
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions lead to the inhibition of FGFR signaling pathways, which are crucial in regulating cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with various types of tumors .
Cellular Effects
The effects of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride on cells are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, the compound influences cell signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride exerts its effects through binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent autophosphorylation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted through the kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBUTTWAIIEVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-50-2 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1473847.png)
![3-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1473848.png)

![4-[3-(Trifluoromethoxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1473851.png)

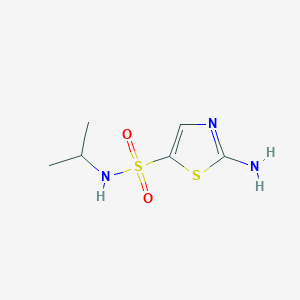
![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

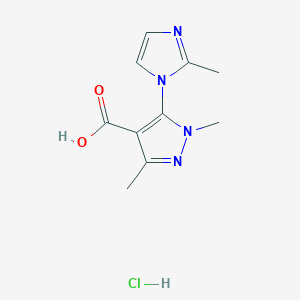
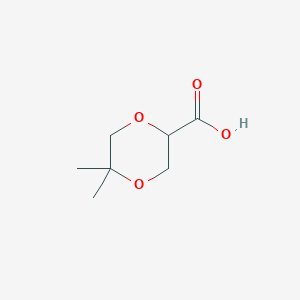

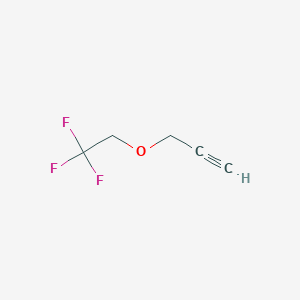
![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)
